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Abstract
GSK3368715 is a potent, orally available, and reversible inhibitor of Type I protein arginine

methyltransferases (PRMTs), with a particularly high affinity for PRMT1. This technical guide

provides an in-depth overview of the mechanism of action of GSK3368715, its impact on

PRMT1-mediated methylation, and its effects on key cellular signaling pathways implicated in

cancer. Detailed experimental protocols and quantitative data are presented to support

researchers in the study of this compound and the broader field of arginine methylation.

Introduction to GSK3368715 and PRMT1
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer

of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins.

This post-translational modification plays a crucial role in regulating numerous cellular

processes, including signal transduction, gene transcription, RNA processing, and DNA repair.

[1] Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, are

responsible for the formation of asymmetric dimethylarginine (aDMA).[2]

PRMT1 is the predominant Type I PRMT, accounting for over 85% of aDMA formation in

mammalian cells.[3] Its dysregulation has been implicated in the pathogenesis of various

cancers, making it an attractive therapeutic target.[4] GSK3368715 (also known as
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EPZ019997) was developed as a potent and selective inhibitor of Type I PRMTs to investigate

the therapeutic potential of targeting this enzyme family.[2]

Mechanism of Action of GSK3368715
GSK3368715 is a SAM-uncompetitive inhibitor, meaning it binds to the PRMT-substrate

complex.[2] This mode of inhibition leads to a global reduction in aDMA levels and a concurrent

increase in monomethylarginine (MMA) and symmetric dimethylarginine (sDMA) as the cellular

methylation landscape shifts.[1]

Quantitative Data
The inhibitory activity of GSK3368715 against various PRMTs has been characterized by

determining its half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki

app).

Target IC50 (nM) Ki app (nM)

PRMT1 3.1[2] 1.5[1]

PRMT3 48[2] -

PRMT4 1148[2] -

PRMT6 5.7[2] -

PRMT8 1.7[2] 81[1]

Impact on Cellular Signaling Pathways
Inhibition of PRMT1 by GSK3368715 has been shown to modulate key signaling pathways that

are frequently dysregulated in cancer, most notably the Epidermal Growth Factor Receptor

(EGFR) and Wnt signaling pathways.

EGFR Signaling Pathway
PRMT1 has been demonstrated to directly methylate the extracellular domain of EGFR at

arginine residues 198 and 200.[5][6] This methylation event enhances the binding of EGF to its

receptor, promoting receptor dimerization and subsequent activation of downstream signaling
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cascades.[7] By inhibiting PRMT1, GSK3368715 prevents this methylation, thereby attenuating

EGFR signaling.
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PRMT1-mediated methylation of EGFR and its inhibition by GSK3368715.
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Wnt Signaling Pathway
PRMT1 is required for canonical Wnt signaling.[8] It has been shown to methylate multiple

components of the Wnt pathway, including Axin, which facilitates its interaction with GSK3β.[8]

Inhibition of PRMT1 with GSK3368715 disrupts these methylation events, leading to the

suppression of Wnt target gene expression.

Extracellular Space

Plasma Membrane

Intracellular Space

Wnt

Frizzled/LRP5/6

Binds

Destruction Complex
(Axin, APC, GSK3β)

Inhibits

PRMT1

Methylates Axin

GSK3368715

Inhibits

β-catenin

Degrades

Nucleus

Translocates

Target Gene
Expression

Activates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6003351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6003351/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8209998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Role of PRMT1 in Wnt signaling and its inhibition by GSK3368715.

Experimental Protocols
In-Cell Western Assay for Global Methylation
This protocol describes a method to assess the effect of GSK3368715 on global arginine

methylation in cells.

Materials:

RKO cells (or other suitable cell line)

GSK3368715

384-well clear-bottom plates

Ice-cold methanol

Phosphate-buffered saline (PBS)

Odyssey blocking buffer (LI-COR)

Primary antibodies against aDMA, MMA, and sDMA

IRDye-conjugated secondary antibodies

Odyssey Infrared Imaging System (LI-COR)

Procedure:

Seed RKO cells in a 384-well plate and allow them to adhere overnight.

Treat cells with a serial dilution of GSK3368715 (e.g., 0.03 nM to 30 µM) or DMSO as a

vehicle control for 72 hours.[1]

Fix the cells with ice-cold methanol for 30 minutes at room temperature.[1]
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Wash the wells with PBS.

Block with Odyssey blocking buffer for 1 hour at room temperature.[1]

Incubate with primary antibodies diluted in Odyssey blocking buffer overnight at 4°C.

Wash the wells with PBS containing 0.1% Tween-20.

Incubate with IRDye-conjugated secondary antibodies diluted in Odyssey blocking buffer for

1 hour at room temperature.

Wash the wells with PBS containing 0.1% Tween-20.

Scan the plate using an Odyssey Infrared Imaging System.
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In-Cell Western experimental workflow.

Western Blot for Histone H4 Arginine 3 Methylation
(H4R3me2a)
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This protocol details the detection of a specific PRMT1-mediated histone mark.

Materials:

Cell lysates treated with GSK3368715 or control

RIPA buffer

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibody against H4R3me2a

Primary antibody against total Histone H4 (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[9]

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.[9]

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.[10]

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.

Detect the signal using an ECL substrate.

Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.

Mass Spectrometry for Global Methylome Analysis
This protocol provides a general workflow for analyzing changes in the protein methylome

following GSK3368715 treatment.

Procedure:

Sample Preparation:

Lyse cells and extract proteins.

Reduce, alkylate, and digest proteins into peptides (e.g., with trypsin).

Enrich for methylated peptides using techniques like strong cation exchange (SCX)

chromatography or immunoaffinity purification with pan-methyl-arginine antibodies.

LC-MS/MS Analysis:

Separate the enriched peptides using liquid chromatography (LC).

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence

and identify the location and type of methylation.

Data Analysis:

Use database search algorithms to identify the methylated proteins and peptides.

Quantify the changes in methylation levels between GSK3368715-treated and control

samples.

In Vivo Studies
GSK3368715 has demonstrated anti-tumor activity in various mouse xenograft models.
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Cancer Model Dosage Tumor Growth Inhibition

Diffuse Large B-cell

Lymphoma (Toledo)
75 mg/kg, oral Tumor regression

Pancreatic Cancer (BxPC-3) 150 mg/kg, oral 78%

Pancreatic Cancer (BxPC-3) 300 mg/kg, oral 97%

Clear Cell Renal Carcinoma

(ACHN)
150 mg/kg, oral 98%

Triple-Negative Breast Cancer

(MDA-MB-468)
150 mg/kg, oral 85%

Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety and efficacy of

GSK3368715 in patients with advanced solid tumors.[11] However, the trial was terminated

early due to a higher-than-expected incidence of thromboembolic events and limited clinical

efficacy at the doses tested.[11]

Conclusion
GSK3368715 is a valuable research tool for elucidating the role of PRMT1 in normal

physiology and disease. Its potent and selective inhibition of Type I PRMTs allows for the

detailed investigation of the consequences of blocking arginine methylation. While its clinical

development has been halted, the preclinical data and the mechanistic insights gained from

studying GSK3368715 continue to underscore the importance of PRMT1 as a therapeutic

target in oncology. Further research into the development of PRMT1 inhibitors with improved

safety profiles is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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